4,4'-Azoxydibenzoic acid
Description
Overview of Azoxy Compounds and their Significance in Contemporary Materials Science
Azoxy compounds are a class of organic molecules characterized by the functional group R-N=N(O)-R', which is the oxidized counterpart of the more common azo group (R-N=N-R'). nih.gov This central azoxy linkage imparts distinct electronic and structural properties that make these compounds valuable in various scientific domains. Historically known in dye chemistry, the significance of azoxy and related azo compounds has expanded dramatically into materials science. nih.govnih.gov
Their unique molecular structure, often featuring rigid aromatic rings connected by the azoxy bridge, makes them excellent candidates for creating materials with tailored properties. scispace.com In contemporary materials science, azoxy compounds are investigated for a range of applications. Their ability to form ordered yet fluid phases is exploited in the development of liquid crystals. scispace.com Furthermore, the conjugated system of electrons across the molecule can lead to interesting optical and electronic properties, making them useful for photoresponsive materials, optical switches, and conductive polymers. nih.govrsc.org The azoxy group itself can participate in coordination with metal ions, adding another layer of functionality that is being actively explored in the synthesis of advanced functional materials. nih.gov
Historical Context and Foundational Research on Dicarboxylic Acid Ligands
Dicarboxylic acids have long been fundamental components in the field of coordination chemistry. Foundational research dating back to the mid-20th century established the ability of carboxylate groups to coordinate with metal ions in various modes, including monodentate, chelating, and bridging fashions. nahrainuniv.edu.iq This versatility allows them to act as "ligands"—molecules that bind to a central metal atom.
Current Research Trajectories and Scholarly Objectives Pertaining to 4,4'-Azoxydibenzoic Acid
Current research on this compound is primarily concentrated on its use as a specialized organic linker for the synthesis of advanced coordination polymers and metal-organic frameworks (MOFs) with targeted functionalities. The combination of the rigid azoxy core and the terminal carboxylate groups makes it an ideal building block for creating robust, porous materials.
A significant research trajectory involves the development of MOFs for environmental remediation. For instance, this compound has been successfully used to construct a novel praseodymium-based MOF designed for the selective and efficient removal of lead (Pb²⁺) ions from aqueous solutions. nih.govscispace.com Researchers found that the oxygen-containing functional groups on the ligand create strong coordination and electrostatic interactions with lead ions. nih.gov This resulted in a material with an exceptionally high adsorption capacity and excellent selectivity, even in the presence of high concentrations of competing metal ions. nih.gov
Another major objective is the creation of functional materials with specific physical properties. The related, non-oxygenated 4,4'-azobenzoic acid is used to synthesize lanthanide-based coordination polymers that exhibit interesting magnetic behaviors and high thermal stability. nih.gov This suggests a parallel research path for this compound in creating materials for applications in magnetic cooling or as sensors. Furthermore, the inherent rigidity and polar nature of the molecule make it a candidate for forming or being incorporated into liquid crystal systems, which are prized for their use in display technologies. libretexts.org The study of its potential nonlinear optical properties, arising from the delocalized electron system, also represents a plausible avenue of future research. ias.ac.in
Data Tables
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₀N₂O₅ |
| Molecular Weight | 286.24 g/mol |
| CAS Number | 582-69-4 chemicalbook.com |
| Appearance | Yellow powder |
| Decomposition Point | Turns brown above 285 °C, does not melt. |
| Calculated Composition | C: 58.74%, H: 3.52%, N: 9.79%, O: 27.95% |
Table 2: Research Findings on this compound-Based MOF
| Application Area | Research Focus | Key Finding |
| Environmental Remediation | Use as a linker in a Praseodymium-based Metal-Organic Framework (Pr-MOF). nih.gov | The resulting MOF demonstrates highly selective and efficient removal of Pb²⁺ ions from water. nih.gov |
| Adsorption Capacity Study. nih.gov | The Pr-MOF exhibits a high uptake capacity for Pb²⁺ of 560.26 mg/g . nih.gov | |
| Adsorption Mechanism. nih.gov | Strong electrostatic attraction and coordination between the oxygen sites on the MOF and Pb²⁺ ions. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-carboxyphenyl)-(4-carboxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(18)9-1-5-11(6-2-9)15-16(21)12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVHVGJGLOEEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=[N+](C2=CC=C(C=C2)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883446 | |
| Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-69-4, 115325-88-7 | |
| Record name | 4,4'-Azoxybenzoic acid | |
| Source | DTP/NCI | |
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| Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4′-Azoxybenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA4B4PDJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of 4,4 Azoxydibenzoic Acid
Established Reaction Pathways for 4,4'-Azoxydibenzoic Acid Synthesis
The synthesis of this compound is not as widely documented as that of its azo counterpart. However, established methods for the formation of aromatic azoxy compounds suggest two primary precursor chemistries: the reduction of 4-nitrobenzoic acid and the oxidation of 4-aminobenzoic acid (via its azo derivative).
One of the most common methods for the synthesis of azoxyarenes is the partial reduction of nitroarenes. Various reducing agents can be employed under controlled conditions to favor the formation of the azoxy linkage over further reduction to the azo or amine functionalities.
Another plausible and established route involves a multi-step process starting from 4-aminobenzoic acid. This method typically proceeds through the initial formation of 4,4'-azodibenzoic acid, which is then oxidized to the desired azoxy compound. The initial step involves the diazotization of 4-aminobenzoic acid, followed by a coupling reaction. The subsequent oxidation of the azo compound to the azoxy derivative can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a suitable catalyst.
Exploration of Alternative Synthetic Routes and Reaction Condition Optimization
While the reduction of 4-nitrobenzoic acid and the oxidation of 4,4'-azodibenzoic acid represent the most probable synthetic routes, the exploration of alternative methodologies and the optimization of reaction conditions are crucial for improving yield, purity, and sustainability.
Alternative synthetic strategies could involve catalytic coupling reactions or electrochemical methods. For instance, the development of novel catalysts could enable a more direct and selective synthesis from readily available starting materials.
Optimization of existing reaction conditions is a key area of research for any synthetic process. For the synthesis of this compound, this would involve a systematic study of various parameters as detailed in the table below.
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Influence on Reaction | Potential Optimization Strategies |
| Reducing/Oxidizing Agent | Determines the reaction pathway and selectivity. | Screening of various agents (e.g., metallic hydrides, catalytic hydrogenation for reduction; peroxy acids, metal-based oxidants for oxidation). |
| Catalyst | Affects reaction rate, selectivity, and can enable milder reaction conditions. | Investigation of homogeneous and heterogeneous catalysts, including nanoparticle-based systems. |
| Solvent | Influences solubility of reactants and intermediates, and can affect reaction kinetics. | Testing a range of polar and non-polar solvents to find the optimal medium for the specific reaction pathway. |
| Temperature | Controls the rate of reaction and can influence the product distribution (azoxy vs. azo vs. amine). | Systematic variation to find the ideal temperature for maximizing the yield of the azoxy compound. |
| Reaction Time | Determines the extent of conversion. | Monitoring the reaction progress over time to identify the optimal duration for complete conversion without side reactions. |
| pH | Can be critical in reactions involving acidic or basic intermediates. | Adjustment and control of pH to optimize the stability and reactivity of the species involved. |
Derivatization Strategies for this compound
The two carboxylic acid functional groups of this compound provide versatile handles for a range of derivatization reactions, enabling the synthesis of esters and its integration into larger polymer architectures.
Synthesis and Characterization of Ester Derivatives (e.g., Diethyl Ester)
The esterification of this compound can be readily achieved through standard methods, such as Fischer esterification. The reaction of the diacid with an excess of an alcohol, like ethanol, in the presence of a strong acid catalyst (e.g., sulfuric acid) will yield the corresponding diester, diethyl 4,4'-azoxydibenzoate.
The characterization of such ester derivatives would involve a combination of spectroscopic and analytical techniques to confirm the structure and purity.
Table 2: Analytical Techniques for the Characterization of Diethyl 4,4'-Azoxydibenzoate
| Technique | Information Provided | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. | Signals corresponding to the aromatic protons and carbons of the benzene (B151609) rings, as well as the ethyl group protons and carbons of the ester functionality. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for the C=O stretch of the ester, the C-O stretch, and the aromatic C-H and C=C bonds. The N=N(O) stretch of the azoxy group would also be present. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of diethyl 4,4'-azoxydibenzoate, along with characteristic fragment ions. |
| Melting Point Analysis | A sharp melting point indicates a high degree of purity. | A specific and narrow melting point range for the pure crystalline solid. |
Functionalization for Integration into Polymer Architectures
The bifunctional nature of this compound makes it a promising monomer for the synthesis of various polymers, particularly polyesters and polyamides, through polycondensation reactions. The rigid, linear structure imparted by the azoxybenzene (B3421426) core suggests its potential utility in the creation of high-performance polymers, including liquid crystalline polymers.
The synthesis of polyesters would involve the reaction of this compound (or its more reactive diacyl chloride derivative) with various diols. Similarly, polyamides can be prepared by reacting the diacid or its derivative with diamines. The properties of the resulting polymers would be highly dependent on the choice of the comonomer. The incorporation of the rigid this compound unit into the polymer backbone is expected to enhance thermal stability and mechanical strength. Furthermore, the linear and anisotropic nature of the azoxybenzene moiety could induce liquid crystalline behavior in the resulting polymers, which is a desirable property for applications in high-strength fibers and advanced materials.
Coordination Chemistry and Supramolecular Assembly with 4,4 Azoxydibenzoic Acid
4,4'-Azoxydibenzoic Acid as a Bridging Ligand in Metal-Organic Frameworks (MOFs)
While the application of azobenzene- and stilbene-dicarboxylic acids in the construction of MOFs is well-documented, specific examples utilizing this compound as the primary bridging ligand in MOF synthesis are not extensively reported in publicly available literature. However, the structural characteristics of this compound allow for a discussion of the rational design principles that would govern its use in MOF construction.
The rational design of MOFs is a cornerstone of reticular chemistry, which aims to construct frameworks with predetermined structures and properties by carefully selecting molecular building blocks. rsc.orgnorthwestern.eduosti.gov The use of this compound as an organic linker would be guided by several key principles:
Connectivity and Geometry of the Ligand: this compound is a linear ditopic linker, with carboxylate groups at opposite ends. This linearity predisposes it to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks, depending on the coordination geometry of the metal ions.
Use of Ancillary Ligands: The introduction of additional ligands, or co-ligands, can be used to control the dimensionality and connectivity of the framework. These co-ligands can act as pillars, spacers, or modulators of the coordination environment of the metal center.
Reaction Conditions: Parameters such as temperature, solvent system, and the molar ratios of reactants can significantly influence the final structure, often leading to the formation of different polymorphs or catenated frameworks. mdpi.com
Porosity and interpenetration are critical aspects of MOF design, directly impacting their potential applications in areas such as gas storage and separation. rsc.orgresearchgate.netrsc.org
Porosity: The inherent rigidity and length of the this compound ligand would suggest the potential for creating porous materials. The pore size and shape could be tuned by varying the length and geometry of the SBU or by introducing pillaring co-ligands to create 3D frameworks from 2D layers. rsc.org
Interpenetration: A common phenomenon in MOFs with large potential voids is the formation of interpenetrating frameworks, where two or more independent networks are interwoven. ustc.edu.cn This can significantly reduce the accessible pore volume. Strategies to control or prevent interpenetration in hypothetical this compound-based MOFs could include the use of bulky functional groups on the ligand, the employment of specific solvent templates, or the careful selection of reaction conditions to favor the formation of a non-interpenetrated phase. acs.org For instance, the use of longer linkers often leads to interpenetrated structures to fill the void space. researchgate.net
This compound in the Formation of Coordination Polymers (CPs)
The synthesis of coordination polymers using ligands analogous to this compound, such as 3,3'-azoxydibenzoic acid and 4,4'-azodibenzoic acid, has been successfully demonstrated, providing valuable insights into the expected behavior of this compound in CP formation. researchgate.net
Hydrothermal and solvothermal methods are common synthetic routes for the preparation of CPs. zendy.io These techniques involve the reaction of the organic ligand with a metal salt in a sealed vessel at elevated temperatures. The choice of solvent can also play a crucial role in the final structure. researchgate.net
The structural diversity of CPs derived from azodibenzoate and azoxydibenzoate ligands is notable, with examples ranging from one-dimensional chains to complex three-dimensional networks. researchgate.net For instance, the reaction of 3,3'-azoxydibenzoic acid with copper(II) in the presence of triphenylphosphine (B44618) results in a one-dimensional chain structure. researchgate.net In contrast, using 4,4'-azodibenzoic acid with barium(II) leads to the formation of a 3D pillared structure where 2D sheets are linked by the organic ligand. researchgate.net
A variety of structures have been synthesized using azodibenzoate ligands, as detailed in the table below.
| Compound | Metal Ion | Ligand(s) | Dimensionality |
| [Pb(3,3′-ADB)(phen)]n | Pb(II) | 3,3′-azodibenzoic acid, 1,10-phenanthroline | 1D Chain |
| [Cu2(3,3′-AODB)(PPh3)2]n | Cu(II) | 3,3′-azoxydibenzoic acid, triphenylphosphine | 1D Chain |
| [Zn(4,4′-ADB)(Py)2]n | Zn(II) | 4,4′-azodibenzoic acid, pyridine (B92270) | 1D Chain |
| [Cd(4,4′-ADB)(H2O)2]n | Cd(II) | 4,4′-azodibenzoic acid | 1D Chain |
| [Co(4,4′-ADB)(Py)2(H2O)2]n | Co(II) | 4,4′-azodibenzoic acid, pyridine | 1D Chain |
| [Cd(4,4′-ADB)(phen)(H2O)] | Cd(II) | 4,4′-azodibenzoic acid, 1,10-phenanthroline | 2D Sheet |
| [Ba(4,4′-ADB)] | Ba(II) | 4,4′-azodibenzoic acid | 3D Pillared |
Data sourced from Liang, H. et al., CrystEngComm, 2007, 9, 675-684. researchgate.net
The final architecture of a coordination polymer is profoundly influenced by the choice of the metal ion and the presence of co-ligands. mdpi.comnih.gov
Metal Ion Identity: Different metal ions possess distinct coordination preferences in terms of coordination number, geometry, and the lability of their coordination sphere. For example, the coordination of 4,4'-azodibenzoic acid with Cd(II) results in a 1D chain, while with Ba(II) it forms a 3D structure. researchgate.net This highlights how the larger ionic radius and potentially higher coordination number of Ba(II) compared to Cd(II) can lead to a higher-dimensional network. The use of lanthanide ions with their high and variable coordination numbers can also lead to the formation of complex 3D frameworks. rsc.org
Co-ligand Selection: The incorporation of co-ligands, particularly N-donor ligands like pyridine and 1,10-phenanthroline, can significantly alter the resulting structure. researchgate.net These co-ligands can block coordination sites on the metal ion, reducing the dimensionality of the network, or they can act as pillars to connect layers into a 3D framework. For instance, the inclusion of pyridine in the reaction of 4,4'-azodibenzoic acid with Zn(II) and Co(II) leads to the formation of 1D chains. researchgate.net In the absence of such co-ligands, higher-dimensional structures might be favored.
Comprehensive Structural Characterization of this compound Coordination Compounds
In addition to single-crystal X-ray diffraction, a suite of other analytical techniques is employed to characterize these materials:
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with that simulated from single-crystal X-ray data.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the compound and can confirm the coordination of the carboxylate groups to the metal center by observing shifts in their characteristic vibrational frequencies. ekb.eg
Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and can indicate the presence of coordinated or guest solvent molecules. researchgate.net
Elemental Analysis: Confirms the empirical formula of the synthesized compound.
The table below summarizes the crystallographic data for a selection of coordination polymers constructed from azodibenzoate ligands.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| [Pb(3,3′-ADB)(phen)]n | Monoclinic | P2(1)/c | 10.329(2) | 13.911(3) | 14.502(3) | 98.11(3) |
| [Cu2(3,3′-AODB)(PPh3)2]n | Triclinic | P-1 | 11.594(2) | 12.333(3) | 12.723(3) | 108.97(3) |
| [Zn(4,4′-ADB)(Py)2]n | Monoclinic | C2/c | 17.505(4) | 10.970(2) | 12.607(3) | 108.08(3) |
| [Cd(4,4′-ADB)(H2O)2]n | Monoclinic | P2(1)/c | 6.276(1) | 13.250(3) | 8.868(2) | 105.82(3) |
| [Co(4,4′-ADB)(Py)2(H2O)2]n | Monoclinic | P2(1)/n | 6.354(1) | 15.698(3) | 12.016(2) | 102.77(3) |
| [Cd(4,4′-ADB)(phen)(H2O)] | Orthorhombic | Pna2(1) | 13.065(3) | 20.334(4) | 7.744(2) | 90 |
| [Ba(4,4′-ADB)] | Monoclinic | P2(1)/c | 9.982(2) | 7.394(2) | 9.117(2) | 114.28(3) |
Data sourced from Liang, H. et al., CrystEngComm, 2007, 9, 675-684. researchgate.net
Application of Single-Crystal X-ray Diffraction (SC-XRD)
The process involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic positions can be determined with high precision. For compounds based on this compound, this technique elucidates how the ligand coordinates to metal ions and how the individual coordination units assemble into extended networks.
A variety of crystal systems and space groups have been observed for coordination polymers incorporating ligands similar to this compound, reflecting the diverse structural possibilities. For example, a nickel(II) complex with a benzohydrazide (B10538) derivative was found to crystallize in the monoclinic P2₁/n space group. mdpi.com In another instance, a triazole derivative crystallized in the triclinic P-1 space group. mdpi.com The specific crystal system and space group are determined by the symmetry of the arrangement of molecules in the crystal lattice.
The coordination environment around the metal center is a key feature revealed by SC-XRD. For instance, in a terbium(III) coordination polymer, the Tb(III) ion was found to be nine-coordinate, with a slightly distorted tri-capped trigonal prismatic geometry. mdpi.com The bond lengths between the metal and the coordinating atoms of the this compound ligand, as well as any co-ligands or solvent molecules, can be measured accurately. For example, in a nickel(II) complex, Ni-O bond distances were reported to be in the range of 1.8283(11) to 1.8366(15) Å, while Ni-N bond distances were 1.8840(16) and 1.8912(14) Å. mdpi.com These precise measurements are fundamental to understanding the nature and strength of the coordination bonds.
The following table provides examples of crystallographic data obtained from SC-XRD studies of coordination compounds, illustrating the type of detailed information that can be obtained.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Triazole Derivative 3 mdpi.com | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) |
| Triazole Derivative 1 mdpi.com | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 |
| [Tb₂(ClCNAn)₃(DMSO)₆] mdpi.com | Monoclinic | P2₁/n | - | - | - | - | - | - |
| [Eu₂(ClCNAn)₃(DMSO)₆] mdpi.com | Triclinic | P-1 | - | - | - | - | - | - |
| (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) Complex mdpi.com | Monoclinic | P2₁/n | - | - | - | - | - | - |
Note: Dashes indicate that the specific cell parameters were not provided in the abstract.
Analysis via Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. units.it Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. units.it This makes it an essential tool for the routine analysis and bulk characterization of materials based on this compound. omicsonline.org
In a PXRD experiment, a powdered sample is irradiated with X-rays, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" of the crystalline phases present in the sample. mdpi.com This pattern can be used for several critical analyses in the study of this compound-based materials:
Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified. mdpi.comgovinfo.gov This is crucial for confirming the synthesis of the desired coordination polymer or supramolecular assembly and for detecting the presence of any crystalline impurities.
Purity Assessment: The PXRD pattern of a pure, crystalline material will consist of a set of sharp, well-defined peaks. The presence of additional peaks can indicate the presence of crystalline impurities. The relative intensities of the peaks can be used to estimate the proportion of each phase in a mixture. omicsonline.org
Crystallinity Evaluation: The sharpness of the diffraction peaks is related to the degree of crystallinity of the material. Broad peaks can indicate the presence of amorphous (non-crystalline) content or very small crystallites. omicsonline.org
Structural Verification: For newly synthesized materials, the experimental PXRD pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data. umich.edu A good match between the experimental and simulated patterns confirms that the bulk material has the same crystal structure as the single crystal used for the initial structure determination. umich.edu
Monitoring Structural Transformations: PXRD is an invaluable tool for studying changes in the crystal structure of a material in response to external stimuli such as temperature, pressure, or the presence of guest molecules. nih.govnih.gov By collecting PXRD patterns at different temperatures, for example, thermally induced phase transitions can be identified and characterized. nih.gov
The following table summarizes the primary applications of PXRD in the analysis of materials derived from this compound.
| Application | Description |
| Phase Identification | Comparison of the experimental diffraction pattern with reference patterns from databases to identify the crystalline phases present in the sample. mdpi.comgovinfo.gov |
| Purity Assessment | Detection of crystalline impurities by the presence of unexpected peaks in the diffractogram. The relative peak intensities can provide a semi-quantitative measure of phase composition. omicsonline.org |
| Crystallinity Determination | Evaluation of the degree of long-range order in the material. Sharp peaks are indicative of a highly crystalline sample, while broad features suggest the presence of amorphous or nanocrystalline domains. omicsonline.org |
| Structural Confirmation | Verification that the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction by comparing the experimental PXRD pattern with a simulated one. umich.edu |
| In Situ Studies | Monitoring of structural changes under non-ambient conditions, such as variable temperature or pressure, to investigate phase transitions, thermal stability, and guest uptake/release processes. nih.govnih.gov |
Thermostability and Thermal Behavior of this compound-Based Materials
The thermal stability and behavior of materials based on this compound are critical parameters that influence their potential applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two of the most common techniques used to investigate these properties. uobaghdad.edu.iq
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. scispace.com This technique is used to determine the temperatures at which the material decomposes and to quantify the mass loss associated with each decomposition step. For coordination polymers, the initial mass loss often corresponds to the removal of solvent molecules (either coordinated or guest), followed by the decomposition of the organic ligand at higher temperatures.
Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC can detect both endothermic processes (such as melting, boiling, or some phase transitions) and exothermic processes (such as crystallization or decomposition). researchgate.net The combination of TGA and DSC provides a comprehensive understanding of the thermal events that a material undergoes upon heating.
For instance, in a study of lanthanide coordination polymers with a similar ligand, 4,4'-azobenzoic acid, the crystalline structure was found to be stable up to at least 425 °C, as supported by in situ variable-temperature powder X-ray diffraction and TGA. nih.gov In another example of an azide-based metal-organic framework, the TGA curve showed negligible mass loss up to 325 °C, followed by a significant weight loss, while the DSC data revealed an intense exothermic peak at 345 °C, indicating decomposition. nih.gov
The thermal behavior of these materials is influenced by several factors, including the nature of the metal ion, the coordination mode of the this compound ligand, and the presence of solvent molecules or co-ligands. Understanding these relationships is crucial for the rational design of new materials with enhanced thermal stability for specific applications.
The following table presents hypothetical thermal analysis data for a coordination polymer based on this compound, illustrating the type of information obtained from TGA and DSC experiments.
| Temperature Range (°C) | Mass Loss (%) (TGA) | Thermal Event (DSC) | Interpretation |
| 50-150 | ~5% | Endothermic Peak | Loss of guest solvent molecules (e.g., water, DMF) from the pores of the framework. |
| 150-300 | ~2% | Endothermic Peak | Removal of coordinated solvent molecules. |
| 300-450 | ~40% | Exothermic Peak | Decomposition of the this compound ligand and breakdown of the coordination framework. The exothermic nature suggests an energetic decomposition process. nih.gov |
| >450 | - | - | Formation of a stable metal oxide residue. |
Spectroscopic and Advanced Analytical Characterization of 4,4 Azoxydibenzoic Acid
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups and elucidating the molecular structure of a compound. By analyzing the vibrations of molecular bonds, specific structural features can be identified.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups.
Key Expected Vibrational Modes:
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.
C=O Stretch: A strong absorption band is anticipated between 1680 and 1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
C=C Stretch: Aromatic ring C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region.
N=N Stretch: The azoxy group (N=N) stretching vibration is typically observed in the 1400-1500 cm⁻¹ range, although its intensity can vary.
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group would likely produce bands in the 1200-1320 cm⁻¹ and 920 cm⁻¹ regions, respectively.
C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings are expected in the 800-900 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 2500-3300 (Broad) | Carboxylic Acid |
| C=O Stretch | 1680-1710 (Strong) | Carboxylic Acid |
| C=C Stretch | 1450-1600 | Aromatic Ring |
| N=N Stretch | 1400-1500 | Azoxy |
| C-O Stretch | 1200-1320 | Carboxylic Acid |
| O-H Bend | ~920 | Carboxylic Acid |
| C-H Bend (out-of-plane) | 800-900 | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. Although specific experimental ¹H NMR data for 4,4'-azoxydibenzoic acid is not available in the provided search results, the expected chemical shifts can be inferred from its structure. The molecule has two types of aromatic protons and a carboxylic acid proton. The symmetry of the molecule would lead to a simplified spectrum.
Expected ¹H NMR Signals:
Carboxylic Acid Proton (-COOH): A singlet peak is expected at a downfield chemical shift, typically in the range of 10-13 ppm, due to the deshielding effect of the carbonyl group and hydrogen bonding.
Aromatic Protons (Ar-H): The protons on the benzene rings are in two different chemical environments. Protons ortho to the azoxy group will have a different chemical shift than those ortho to the carboxylic acid group. These would likely appear as doublets in the aromatic region (7.0-8.5 ppm).
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10-13 | Singlet |
| Aromatic (ortho to -N=N(O)-) | ~7.5-8.0 | Doublet |
| Aromatic (ortho to -COOH) | ~8.0-8.5 | Doublet |
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Similar to ¹H NMR, specific experimental data for this compound is not available. However, the expected chemical shifts for the distinct carbon atoms can be predicted.
Expected ¹³C NMR Signals:
Carboxylic Acid Carbon (-COOH): The carbon of the carbonyl group is highly deshielded and is expected to appear at a chemical shift of approximately 165-175 ppm.
Aromatic Carbons (Ar-C): There are four distinct aromatic carbon environments. The carbon attached to the carboxylic acid group (ipso-carbon) and the carbon attached to the azoxy group would have distinct chemical shifts. The other two aromatic carbons would also have their own characteristic signals, typically in the range of 120-150 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165-175 |
| Aromatic (C-N) | 140-150 |
| Aromatic (C-COOH) | 130-140 |
| Aromatic (CH) | 120-130 |
Electronic Absorption and Emission Spectroscopy: UV-Vis and Photoluminescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Azo compounds are known for their strong absorption in the UV-visible region due to the presence of the chromophoric azoxy group. While a specific UV-Vis spectrum for this compound was not found, azo compounds typically exhibit two main absorption bands: a high-energy π-π* transition and a lower-energy n-π* transition. academie-sciences.fr The presence of the carboxylic acid groups and the aromatic rings would also influence the absorption spectrum.
Photoluminescence studies, which measure the emission of light from a molecule after it has absorbed light, could provide further insights into the electronic structure and excited state properties of this compound. However, no specific photoluminescence data was identified in the search results.
| Electronic Transition | Expected Wavelength Range (nm) | Description |
|---|---|---|
| π-π | ~320-350 | High-intensity band associated with the azoxy group and aromatic rings. |
| n-π | ~430-450 | Low-intensity band associated with the non-bonding electrons of the nitrogen atoms. |
Mass Spectrometry for Molecular Identification and Compositional Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound has been reported. massbank.eu
The mass spectrum shows a molecular ion peak ([M]⁺) which confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.
Key Findings from Mass Spectrometry:
Molecular Ion Peak ([M]⁺): The mass spectrum shows a peak corresponding to the molecular weight of this compound (C₁₄H₁₀N₂O₅), which is 286.06 g/mol . massbank.eu
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The azoxy linkage can also undergo cleavage. A detailed analysis of the fragmentation pattern can help to confirm the connectivity of the atoms in the molecule.
| m/z | Relative Intensity (%) | Possible Fragment Ion |
|---|---|---|
| 286 | - | [M]⁺ (C₁₄H₁₀N₂O₅)⁺ |
| 269 | - | [M - OH]⁺ |
| 241 | - | [M - COOH]⁺ |
| 121 | - | [HOOC-C₆H₄-N]⁺ |
| 93 | - | [C₆H₅O]⁺ |
Thermogravimetric Analysis (TGA) for Material Stability Assessment
Thermogravimetric Analysis (TGA) is a crucial technique for assessing the material stability of compounds by measuring changes in mass as a function of temperature. While specific TGA data for this compound is not extensively detailed in publicly available literature, the thermal behavior of related azo and benzoic acid compounds provides a strong indication of its expected stability.
Generally, aromatic carboxylic acids and azo compounds exhibit significant thermal stability. For instance, the thermal decomposition of benzoic acid has been studied at temperatures approaching 500°C. researchgate.net Similarly, studies on various azo compounds, such as 4,4′-azobis(4-cyanovaleric acid), show that thermal decomposition occurs at temperatures well above 100°C, often involving multi-step degradation processes. researchgate.net The decomposition of azodicarbonamide, for example, occurs in the range of 165–195°C. rsc.org
For analogous compounds like 4-(4-alkyloxyphenylazo) benzoic acids, thermal degradation is reported to begin at temperatures above 300°C, indicating good thermal stability that surpasses their melting and isotropisation points. unibuc.ro The decomposition process for these related compounds often occurs in multiple stages, corresponding to the cleavage of different functional groups.
Based on these related structures, the thermal decomposition of this compound under an inert atmosphere is anticipated to proceed through distinct stages. The initial weight loss would likely be associated with the decarboxylation of the carboxylic acid groups. Subsequent, higher-temperature weight loss would correspond to the cleavage of the central azoxy bridge and the fragmentation of the aromatic rings. The presence of the azoxy group (-N=N(O)-) may influence the decomposition pathway compared to a simpler azo (-N=N-) linkage.
Table 1: Anticipated Thermal Decomposition Stages of this compound based on Analogous Compounds
| Decomposition Stage | Probable Temperature Range (°C) | Associated Event |
|---|---|---|
| Stage 1 | > 250 - 350 | Decarboxylation (loss of CO₂) from the benzoic acid moieties. |
| Stage 2 | > 350 - 500 | Cleavage of the central azoxy bridge and fragmentation of the phenyl rings. |
Note: This table is predictive and based on the thermal behavior of structurally similar compounds. Actual values for this compound would require experimental verification.
Emerging and Advanced Analytical Methodologies in the Study of this compound
While standard analytical techniques like FTIR, NMR, and mass spectrometry are fundamental for the structural elucidation of this compound, emerging and advanced methodologies offer deeper insights into its properties and interactions. Although specific applications of these advanced techniques to this compound are not widely documented, their use on related azoxy and aromatic compounds highlights their potential.
Hyphenated Techniques for Complex Mixture Analysis: Techniques that couple chromatographic separation with spectroscopic detection are invaluable. For instance, high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (LC-MS) allows for the separation and identification of this compound from synthesis precursors, byproducts, or degradation products. A novel derivatization liquid chromatographic method has been successfully used for the simultaneous determination of the related compound azoxystrobin. rsc.org Furthermore, the coupling of TGA with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS) can identify the gaseous products evolved during thermal decomposition, providing direct evidence for the proposed degradation pathways. researchgate.net
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound and its fragments. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) provide soft ionization, allowing for the observation of the intact molecular ion. A mass spectrum for this compound is available in public databases, confirming its molecular weight. massbank.eu
Computational and Modeling Approaches: In modern analytical research, computational methods are increasingly combined with experimental data. Density Functional Theory (DFT) calculations can be used to predict spectroscopic features (IR, NMR), bond dissociation energies, and reaction pathways, offering a molecular-level understanding of thermal stability and reactivity. nih.gov For example, 3D-Quantitative Structure-Activity Relationship (3D-QASR) models have been developed for novel azo and azoxy compounds to correlate their chemical structure with biological activity, a methodology that could be applied to derivatives of this compound. nih.gov
Table 2: Potential Applications of Advanced Analytical Methodologies to this compound
| Methodology | Type | Potential Application |
|---|---|---|
| TGA-FTIR/MS | Hyphenated Thermal Analysis | Identification of evolved gases during thermal decomposition to elucidate degradation mechanisms. |
| LC-MS/HRMS | Hyphenated Chromatography | Separation and identification in complex mixtures; accurate mass measurement for formula confirmation. |
| Infrared Ion Spectroscopy | Advanced Spectroscopy | Structural differentiation of isomers and analysis in complex matrices. |
| DFT Calculations | Computational Chemistry | Prediction of molecular structure, spectroscopic properties, and thermal decomposition pathways. |
| 3D-QASR | Computational Modeling | Correlating structural features of derivatives with their physicochemical or biological properties. |
The application of these advanced methods would provide a more comprehensive characterization of this compound, moving beyond basic structural confirmation to a deeper understanding of its thermal stability, reactivity, and potential interactions.
Photophysical and Photochemical Investigations of 4,4 Azoxydibenzoic Acid Systems
Photoisomerization and Photo-Responsiveness of Azoxy-Containing Molecular Systems
The hallmark of azoxy-containing molecular systems, including 4,4'-azoxydibenzoic acid, is their ability to undergo reversible trans-to-cis photoisomerization upon exposure to light. mdpi.com This process involves a significant conformational change in the molecule, which can be harnessed for various applications in materials science and nanotechnology. The efficiency and kinetics of this photoisomerization are influenced by several factors, including the solvent environment and the nature of substituents on the azoxybenzene (B3421426) core.
Research on amide derivatives of azobenzene-4,4′-dicarboxylic acid has provided valuable insights into the photoresponsive behavior of these systems. nih.gov Upon irradiation with UV light, these compounds exhibit a trans-to-cis isomerization, with the photostationary state (PSS) composition depending on the specific substituents. For instance, two novel amides, L1 and L2, derived from azobenzene-4,4′-dicarboxylic acid, yielded 40% and 22% of the cis isomer, respectively, at the PSS. nih.gov The quantum yields for this process were determined to be 6.19% for L1 and 2.79% for L2. nih.gov The reverse cis-to-trans isomerization can be triggered either thermally or by irradiation with visible light. nih.gov
The kinetics of the thermal back-reaction are also a crucial aspect of the photo-responsiveness of these systems. For the amide derivative L1, the rate constant for the thermal cis-to-trans isomerization was found to be 2.3 × 10⁻⁶ s⁻¹, corresponding to a half-life of 82.3 hours at 298.15 K. nih.gov This indicates a higher stability of the cis isomer compared to unsubstituted azobenzene (B91143). nih.gov
The solvent polarity plays a significant role in the isomerization kinetics of azobenzene derivatives. For 4,4'-(diazene-1,2-diyl)dibenzoate, an analogue of this compound, the ratio of cis to trans isomers at the photostationary state in aqueous solutions is reported to be in the range of 0.1–0.3. nsf.gov A detailed kinetic study of azobenzene-4,4′-dicarboxylic acid (AZB(COOH)₂) in different solvents has shown that the rate of isomerization is solvent-dependent. nih.gov The trans-to-cis (forward) and cis-to-trans (backward) isomerization rate constants have been determined in water, dimethylformamide (DMF), and chloroform (B151607) (CHCl₃). nih.gov
Table 1: Isomerization Rate Constants of Azobenzene-4,4′-dicarboxylic Acid in Various Solvents
| Solvent | Forward Rate Constant (k_trans-cis) (s⁻¹) | Backward Rate Constant (k_cis-trans) (s⁻¹) |
|---|---|---|
| Water | 0.00038 | 0.00029 |
| DMF | 0.00022 | 0.00079 |
| CHCl₃ | 0.00023 | 0.00030 |
Data sourced from Mostafa, G. A. E., et al. (2022). nih.gov
These findings underscore the tunable nature of the photoisomerization process in this compound systems, which is a key attribute for their application in smart materials.
Mechanistic Studies of Photochemical Decomposition Processes
While photoisomerization is the primary and reversible photochemical process for many azoxybenzene derivatives, under certain conditions, irreversible photochemical decomposition can occur. Understanding the mechanisms of these decomposition processes is crucial for assessing the long-term stability and performance of materials incorporating these chromophores.
The photochemical degradation of azo dyes, a class of compounds to which this compound is related, has been the subject of numerous studies. researchgate.netjournalcsij.com Advanced oxidation processes (AOPs), often involving the generation of highly reactive hydroxyl radicals through the use of hydrogen peroxide and UV irradiation, are commonly employed for the degradation of these compounds. journalcsij.com The degradation kinetics are typically influenced by factors such as pH, the initial concentration of the dye, and the concentration of the oxidizing agent. journalcsij.com
For azo dyes, the initial step in photochemical degradation often involves an attack on the azo linkage, which is the chromophoric group responsible for the color of these compounds. This can lead to the cleavage of the N=N bond and the formation of smaller, often colorless, aromatic compounds. The subsequent degradation of these intermediates can proceed through various pathways, including hydroxylation of the aromatic rings and eventual ring-opening to form aliphatic acids, which can be further mineralized to carbon dioxide and water.
While specific mechanistic studies on the photochemical decomposition of this compound are not extensively reported in the reviewed literature, the general principles of azo dye degradation can be applied. The presence of carboxylic acid groups on the phenyl rings may influence the degradation pathway. For instance, in the photodegradation of 3,4-dihydroxybenzoic acid, the presence of metal ions was found to significantly inhibit the degradation process. nih.gov
Light-Induced Transformations and Chromophore Activation in Hybrid Materials
The photoresponsive nature of this compound and its derivatives makes them attractive building blocks for the creation of smart hybrid materials. By incorporating these photochromic units into larger structures such as polymers or metal-organic frameworks (MOFs), it is possible to create materials whose properties can be modulated by light.
Metal-Organic Frameworks (MOFs):
The dicarboxylic acid functionality of this compound makes it an excellent linker for the construction of MOFs. rsc.org These crystalline porous materials offer a high degree of structural control, allowing for the precise arrangement of the photoactive azoxybenzene units within a well-defined framework. The photoisomerization of the azoxybenzene linkers within the MOF can lead to changes in the framework's structure, porosity, and other physical properties. rsc.org
For instance, the trans–cis isomerization of azobenzene-4,4′-dicarboxylate linkers in aluminum- and zirconium-based MOFs has been demonstrated. nih.gov This photo-isomerization is attributed to the singly bound azobenzene moieties on the surface of the MOF. nih.gov The light-induced conformational changes of the linkers can modulate the host-guest interactions within the MOF, offering potential applications in areas such as controlled gas storage and release, and stimuli-responsive catalysis.
Polymeric Materials:
This compound and its derivatives can also be incorporated into polymer chains, either as part of the main chain or as side chains. The photoisomerization of the azoxybenzene units can then be used to control the macroscopic properties of the polymer. For example, the reversible trans-cis isomerization can induce changes in the polymer's solubility, viscosity, and mechanical properties. nih.gov
The development of polymers functionalized with azobenzene derivatives that respond to visible light is of particular interest, as it avoids the use of potentially damaging UV radiation. researchgate.net The synthesis of random copolymers containing hydrophobic azobenzene-acrylate units and hydrophilic acrylic acid units has been reported. researchgate.net These polymers can self-assemble into nanoparticles in aqueous solution, and the fluorescence of encapsulated molecules can be modulated by visible light irradiation. researchgate.net This demonstrates the potential for using these materials in applications such as light-controlled drug delivery and sensing.
The activation of the azoxybenzene chromophore within these hybrid materials allows for the remote and non-invasive control of material properties, paving the way for the development of advanced photoresponsive systems.
Liquid Crystalline Properties and Phase Behavior of 4,4 Azoxydibenzoic Acid Derivatives
Mesophase Formation and Characterization in Azoxy-Based Compounds
The formation of liquid crystalline phases, or mesophases, in derivatives of 4,4'-azoxydibenzoic acid is a hallmark of their molecular design. These rod-like (calamitic) molecules exhibit thermotropic liquid crystal behavior, meaning they transition into these intermediate states of matter upon heating. researchgate.net The specific mesophases that form, and the temperatures at which they appear, are highly dependent on the nature of the terminal groups attached to the carboxylic acid functionalities.
Derivatives of this compound, particularly its esters, are known to form various mesophases, including nematic and smectic phases. The nematic phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecules but no positional order. In contrast, smectic phases exhibit a higher degree of order, with the molecules arranged in layers. These layers can then be further classified (e.g., Smectic A, Smectic C) based on the orientation of the molecules within the layers.
The characterization of these mesophases is typically carried out using a combination of techniques. Polarized optical microscopy (POM) is a primary tool for identifying the type of mesophase by observing the unique optical textures that form as the material is heated and cooled. For instance, the nematic phase often displays a characteristic schlieren texture. Differential scanning calorimetry (DSC) is used to determine the transition temperatures and associated enthalpy changes between the crystalline, liquid crystalline, and isotropic liquid phases. X-ray diffraction (XRD) provides detailed information about the molecular arrangement within the mesophases, such as the layer spacing in smectic phases.
For example, a homologous series of 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl esters, which are structurally related to azoxy-based compounds, have been shown to exhibit enantiotropic nematic phases. ias.ac.in In these compounds, mesomorphism was observed to commence from the very first member of the series and continue up to the tetradecyl derivative. ias.ac.in
Structure-Property Relationships Governing Liquid Crystalline Behavior
The Azoxy Core: The central azoxy group (-N=N(O)-) is a critical component that contributes to the linearity and rigidity of the molecule, which are essential for the formation of liquid crystalline phases. The azoxy bridge, being an electron acceptor with respect to the phenyl rings, influences the electronic properties of the molecule. researchgate.net The asymmetry of the azoxy core in Ph1–N(O)–N–Ph2 compounds can also contribute to an expansion of the temperature range over which the mesophase exists. researchgate.net
Terminal Substituents: The nature of the terminal groups attached to the carboxylic acid moieties has a profound effect on the mesomorphic behavior. The length and flexibility of these terminal chains, typically alkyl or alkoxy groups, play a significant role.
Chain Length: Increasing the length of the terminal alkyl or alkoxy chains generally promotes the formation of more ordered smectic phases over the nematic phase. rsc.org Longer chains lead to stronger intermolecular van der Waals interactions, which favor the layered arrangement of smectic phases.
The table below illustrates the general trends observed in the structure-property relationships of calamitic liquid crystals, which are applicable to derivatives of this compound.
| Molecular Feature | Effect on Liquid Crystalline Properties |
| Rigid Core | Provides the necessary anisotropy for mesophase formation. The length and linearity of the core are crucial. |
| Terminal Chains | Influence the type of mesophase and transition temperatures. Longer chains favor smectic phases. |
| Linking Groups | Connect the terminal chains to the core and can affect the overall polarity and polarizability of the molecule. |
| Lateral Substituents | Can disrupt molecular packing and lower mesophase stability. |
Role of Hydrogen Bonding in Supramolecular Liquid Crystal Assemblies
A key feature of this compound and its derivatives is the presence of carboxylic acid groups, which are capable of forming strong intermolecular hydrogen bonds. This hydrogen bonding plays a crucial role in the formation of supramolecular liquid crystal assemblies.
The carboxylic acid groups of two separate molecules can form a pair of hydrogen bonds, leading to the formation of a stable dimer. nih.gov This dimerization effectively elongates the molecular unit, which can significantly enhance the stability of the liquid crystalline phase. The formation of these hydrogen-bonded dimers is a primary driving force for the self-assembly of these molecules into ordered structures. tandfonline.com
In the case of this compound, the formation of these dimers creates a larger, more rigid mesogenic unit. This supramolecular structure has a higher aspect ratio (length-to-breadth ratio) than the individual monomer, which is a key factor in promoting liquid crystallinity. The stability of these hydrogen-bonded dimers can be influenced by the surrounding molecular environment and temperature.
The resulting supramolecular assemblies can exhibit a variety of liquid crystalline phases. For instance, the enhanced molecular length and rigidity of the dimers can lead to the formation of highly ordered smectic phases. The directionality and strength of the hydrogen bonds impose a high degree of order on the system, leading to the formation of well-defined layers or other organized structures.
The interplay between the hydrogen bonding of the carboxylic acid groups and the van der Waals interactions of the terminal chains and aromatic cores dictates the final supramolecular architecture and the resulting mesomorphic properties. This self-assembly through hydrogen bonding is a powerful tool for designing novel liquid crystalline materials with tailored properties.
Optical Anisotropy and Potential Optoelectronic Applications of Azoxy Liquid Crystals
Liquid crystals derived from this compound, like other azoxy-based liquid crystals, possess significant optical anisotropy. This property, also known as birefringence, arises from the directional dependence of the material's refractive index. tandfonline.com Due to the rod-like shape and the alignment of the molecules in the liquid crystalline phase, light polarized parallel to the long molecular axis experiences a different refractive index than light polarized perpendicular to it.
The magnitude of the optical anisotropy is influenced by the molecular structure, particularly the polarizability of the molecule. The aromatic cores and the azoxy group contribute significantly to the molecular polarizability and its anisotropy. The addition of CH₂ groups to the terminal alkyl chains increases the average polarizability more rapidly than the polarizability anisotropy. tandfonline.com
This strong optical anisotropy, coupled with the ability to control the molecular orientation with external stimuli such as electric fields, makes these materials promising for a variety of optoelectronic applications. ias.ac.inresearchgate.net
Potential Applications:
Liquid Crystal Displays (LCDs): The ability to switch the orientation of the liquid crystal molecules with an electric field, thereby changing the polarization of transmitted light, is the fundamental principle behind LCDs. Azoxy-based liquid crystals were among the first materials used in the development of liquid crystal displays.
Smart Windows: Thin films of these liquid crystals could be used to create smart windows that can be switched between transparent and opaque states by applying a voltage. rsc.org
Optical Shutters and Modulators: The fast switching speeds of some liquid crystal phases could be exploited in optical shutters and modulators for controlling the intensity of light beams.
Sensors: The sensitivity of the liquid crystalline state to external factors like temperature, electric fields, and the presence of chemical analytes can be utilized in the development of various sensors. researchgate.net
The combination of the inherent optical anisotropy of the azoxy core and the potential for creating photosensitive materials through the incorporation of azo dyes opens up further possibilities for light-addressable displays and other photonic devices. rsc.org
Computational and Theoretical Studies of 4,4 Azoxydibenzoic Acid
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular structure and electronic properties of 4,4'-Azoxydibenzoic acid. nih.govnih.gov These calculations can predict the molecule's three-dimensional geometry with high accuracy by finding the lowest energy arrangement of its atoms. nih.gov
DFT studies allow for the determination of various geometric parameters, such as bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, this would involve optimizing the geometry of the entire molecule, including the azoxy bridge and the two benzoic acid moieties. The calculations would likely reveal a non-planar structure, with a twist around the azoxy group and specific orientations of the carboxylic acid groups.
Beyond the molecular geometry, DFT is employed to explore the electronic properties. researchgate.net This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack.
Furthermore, DFT calculations can provide insights into the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is valuable for understanding intermolecular interactions. Other properties that can be calculated include vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the calculated structure, and various thermodynamic properties. nih.gov
Table 1: Calculated Molecular Properties of a Substituted Azo Dye using DFT
| Property | Calculated Value |
| Bond Lengths | 46 unique values |
| Bond Angles | 74 unique values |
| Dihedral Angles | 99 unique values |
| Proton NMR Chemical Shift (N-H) | 3.73 ppm |
Note: This table presents example data for a related azo dye to illustrate the types of properties that can be calculated for this compound using DFT. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netuoa.gr For this compound, MD simulations can provide a detailed picture of its dynamic behavior and its interactions with other molecules, such as solvents or other this compound molecules in a condensed phase.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the movement of the atoms over a series of small time steps. nih.gov This allows for the observation of how the molecule behaves in different environments and at different temperatures.
For this compound, MD simulations could be used to study its conformational flexibility, revealing how the different parts of the molecule move and rotate relative to each other. This is particularly important for understanding the transitions between different liquid crystalline phases.
MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing many this compound molecules, it is possible to observe how they self-assemble and form larger structures. This can provide insights into the formation of dimers through hydrogen bonding between the carboxylic acid groups, as well as the stacking of the aromatic rings. These simulations can help to elucidate the driving forces behind the formation of the liquid crystalline phases.
Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as in a solution or a mixture. This can provide information about its solubility and how it interacts with different chemical environments. The stability of complexes formed between the molecule and other species can also be assessed. uoa.gr
Computational Prediction of Chemical Reactivity and Supramolecular Interaction Mechanisms
Computational methods are extensively used to predict the chemical reactivity of molecules and to understand the mechanisms of their supramolecular interactions. nih.govuj.ac.za For this compound, these predictions are crucial for understanding its chemical behavior and its ability to form complex, ordered structures.
The chemical reactivity of this compound can be predicted using quantum chemical calculations, such as DFT. As mentioned earlier, the analysis of frontier molecular orbitals (HOMO and LUMO) provides key information about the molecule's reactivity. uj.ac.za The energies and spatial distributions of these orbitals can identify the most likely sites for chemical reactions. For example, regions of high LUMO density are susceptible to nucleophilic attack, while regions of high HOMO density are prone to electrophilic attack.
Beyond frontier orbital analysis, other reactivity descriptors can be calculated, such as molecular electrostatic potential (MEP) maps. An MEP map shows the distribution of charge on the surface of the molecule, visually indicating electron-rich (negative potential) and electron-poor (positive potential) regions. This can help predict how the molecule will interact with other charged or polar species.
The study of supramolecular interactions is another area where computational methods are highly valuable. For this compound, the carboxylic acid groups are key functional groups for forming strong hydrogen bonds, leading to the formation of dimers and larger aggregates. Computational methods can be used to model these hydrogen-bonding interactions and calculate their strength.
Furthermore, methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystalline state. This analysis can reveal the relative importance of different types of interactions, such as hydrogen bonds, π-π stacking interactions between the aromatic rings, and other weaker van der Waals forces, in stabilizing the crystal structure.
Theoretical Insights into Liquid Crystalline Transitions and Coordination Bond Formation
Theoretical and computational studies can provide significant insights into the mechanisms of liquid crystalline transitions and the formation of coordination bonds in systems involving this compound.
The liquid crystalline behavior of molecules like this compound is highly dependent on their molecular shape and intermolecular interactions. nih.gov Theoretical models can be used to understand how changes in temperature affect the ordering of the molecules, leading to transitions between the solid, liquid crystalline, and isotropic liquid phases. For example, computational studies can help to explain how the balance between the attractive forces that promote ordering (like hydrogen bonding and π-π stacking) and the thermal energy that promotes disorder leads to the formation of specific liquid crystalline phases, such as nematic or smectic phases.
By simulating the behavior of a large number of this compound molecules at different temperatures, it is possible to observe the emergence of orientational and positional order characteristic of liquid crystals. These simulations can also provide insights into the dynamics of these transitions.
Regarding coordination bond formation, the carboxylic acid groups of this compound can deprotonate to form carboxylates, which can then coordinate to metal ions. Computational methods can be used to study the formation of these coordination complexes. DFT calculations can predict the geometry of the resulting metal-organic frameworks (MOFs) or coordination polymers, as well as the strength of the coordination bonds. ed.ac.uk These calculations can also provide information about the electronic structure of the complexes and their potential applications, for instance, in catalysis or materials science.
Applications in Advanced Materials Science Excluding Prohibited Elements
Adsorption and Separation Technologies
Metal-organic frameworks, which are crystalline porous materials formed from metal ions or clusters linked by organic molecules, are a primary application area for 4,4'-Azoxydibenzoic acid. The size, shape, and chemical nature of the pores within these materials can be precisely engineered, making them highly effective for selectively adsorbing and separating different molecules.
The contamination of water sources with heavy metals, such as lead (Pb²⁺), is a significant environmental and health concern. Materials based on this compound have been specifically designed for the efficient and selective removal of these toxic ions from aqueous solutions.
Researchers have successfully synthesized a praseodymium-based metal-organic framework (Pr-MOF) using this compound as the organic linker. nih.gov This material demonstrates a remarkable ability to selectively capture Pb²⁺ ions, even when other competing ions are present in high concentrations. The high uptake capacity is attributed to the sufficient availability of adsorption sites within the MOF's structure. nih.gov The O⁻ group on the azoxy bridge is thought to play a key role in the strong and selective binding of lead ions.
The performance of this Pr-MOF highlights the potential of using this compound to create highly effective adsorbents for environmental remediation. The key findings are summarized in the table below.
| Material | Target Ion | Adsorption Capacity (mg g⁻¹) | Key Feature | Source |
|---|---|---|---|---|
| Praseodymium-MOF with this compound linker | Pb²⁺ | 560.26 | High selectivity and ultra-high uptake capacity | nih.gov |
The development of materials for the selective capture and storage of gases like carbon dioxide and hydrogen is crucial for clean energy technologies and mitigating climate change. Metal-organic frameworks are leading candidates for these applications due to their high porosity and tunable surface properties. nih.gov The selection of the organic linker is critical in determining the gas adsorption characteristics of the MOF. researchgate.net
While the broader class of MOFs has been extensively studied for gas storage and separation, specific research detailing the performance of MOFs constructed from this compound for these applications is not widely documented in the available literature. However, the rigid structure and functional groups of this linker suggest it could be a viable candidate for creating frameworks with specific gas affinities, representing an area for future research.
Heterogeneous and Homogeneous Catalysis
Catalysts are substances that accelerate chemical reactions without being consumed. They are classified as heterogeneous (in a different phase from the reactants, e.g., a solid catalyst in a liquid reaction) or homogeneous (in the same phase).
In the realm of heterogeneous catalysis , materials derived from molecules structurally similar to this compound have shown significant promise. For instance, a zirconium-based MOF (Zr-AzoBDC) built with azobenzene-4,4'-dicarboxylate linkers—the "azo" analogue of the "azoxy" compound—has been demonstrated as an effective and recyclable heterogeneous catalyst. This catalyst facilitates the direct amidation of benzoic acids, an important reaction in the synthesis of pharmaceuticals and other bioactive compounds. The porous and stable nature of the MOF structure allows it to be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.
The application of this compound itself in homogeneous catalysis is not extensively reported. Homogeneous catalysts are often soluble metal complexes, and while the carboxylate groups of the acid could coordinate to metal centers, its use in this specific catalytic context remains an area open for exploration.
Development of Chemical Sensing Platforms
Chemical sensors are devices that detect and respond to specific chemical substances. Luminescent metal-organic frameworks (LMOFs) are a class of materials being actively investigated for sensing applications. nih.govbsb-muenchen.de Their operational principle often relies on a change in their light emission (fluorescence) when they interact with a target analyte. The choice of organic linker is crucial in designing LMOFs, as the linker often provides the photoluminescent properties. scientificarchives.com
While the development of MOF-based sensors is a rapidly growing field, the specific use of this compound as the primary component for chemical sensing platforms is not well-documented in current scientific literature. Research in this area has often focused on other functionalized linkers or different classes of materials. For example, polymers based on 4-aminobenzoic acid have been used to create electrochemical sensors for detecting food dyes. mdpi.com The inherent properties of the azoxybenzene (B3421426) core could potentially be harnessed for developing novel optical or electrochemical sensors, but this remains a prospective application requiring further investigation.
Materials with Antimicrobial Properties (Focusing on Material Design)
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial materials. The design of polymers and other materials that can inhibit microbial growth is a key strategy in addressing this challenge. nih.gov
Azo compounds, a class of molecules closely related to this compound, have been investigated for their antimicrobial properties. researchgate.net The antimicrobial action is sometimes attributed to the azo bond itself or to the aromatic amines released when the bond is broken down by microorganisms. rsc.org However, the specific incorporation of this compound into materials expressly for its antimicrobial properties is not a widely reported area of research. The design of antimicrobial polymers often involves integrating known biocidal agents or specific cationic and hydrophobic groups into the polymer backbone. nih.govucla.edu While the rigid structure of this compound makes it a suitable component for stable polymers, its intrinsic antimicrobial efficacy when incorporated into a material has yet to be thoroughly explored.
Future Research Directions and Concluding Outlook
Exploration of Synergistic Integration of 4,4'-Azoxydibenzoic Acid in Multi-Functional Material Design
Future research will likely focus on integrating this compound into multi-functional materials where its properties can act in synergy with other components. The rigid, linear structure of the molecule is conducive to creating ordered systems. For instance, its incorporation into polymer backbones could lead to materials with enhanced thermal stability and specific optical properties.
A promising avenue is the development of advanced composite materials. By combining this compound with other functional molecules or nanoparticles, it may be possible to create materials with a unique combination of properties, such as photo-responsiveness and enhanced mechanical strength. The azoxy group, known for its photo-isomerization capabilities, could be exploited to create materials that respond to light, while the benzoic acid groups can participate in hydrogen bonding to create robust networks. acs.org Research into pyrenylsilicon derivatives has shown that synergistic cleavage of C–Si bonds can be achieved under simultaneous light and acid treatment, suggesting that the integration of photo-responsive units like the azoxy group with other functionalities can lead to novel, smart materials. nih.gov
Furthermore, the biological activities observed in other azoxy compounds, such as nematicidal and fungicidal effects, suggest a potential for creating multi-functional materials for agricultural applications. nih.gov Integrating this compound into polymer matrices could lead to slow-release formulations, providing long-term protection for crops. The synergistic effect of combining the azoxy compound with other active ingredients, such as chitosan, could enhance efficacy and reduce the environmental impact. mdpi.com
Pursuit of Sustainable and Green Synthetic Pathways for this compound
The development of environmentally friendly and efficient synthetic methods for this compound is crucial for its future applications. Traditional synthetic routes for aromatic azo and azoxy compounds often rely on harsh reagents and produce significant waste. longdom.org Future research should prioritize the development of green synthetic pathways that are both economically viable and sustainable.
Recent advancements in the synthesis of azoxybenzenes have demonstrated the potential of using cost-effective catalysts in environmentally benign solvents like water. acs.orgnih.gov One such method involves the reductive dimerization of nitrosobenzenes or the one-pot oxidation of anilines using N,N-Diisopropylethylamine (DIPEA) as a catalyst at room temperature. acs.orgnih.gov Adapting these methods for the synthesis of this compound could significantly improve the sustainability of its production.
Another promising approach is the direct oxidation of the corresponding aromatic amines using air as the terminal oxidant, which is an ideal choice for a green and atomic economy. nih.govmdpi.com The use of heterogeneous catalysts in these reactions could simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process. researchgate.net Additionally, solvent-free synthetic methods, such as grinding, have been successfully employed for the synthesis of azo dyes and could be explored for the production of this compound. longdom.org
Microbial synthesis is another area ripe for exploration. While not yet applied to this compound, successful microbial production of similar compounds like 4-hydroxybenzoic acid from renewable feedstocks has been demonstrated. researchgate.netnih.gov Research into engineered metabolic pathways could lead to the biosynthesis of this compound, offering a completely renewable and potentially more sustainable production route.
| Green Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |
| Catalytic Oxidation of Anilines | Use of catalysts like DIPEA in water; one-pot procedures. acs.orgnih.gov | Mild reaction conditions, use of a green solvent, high selectivity. |
| Direct Oxidation with Air | Employs air as the oxidant, often with a transition metal catalyst. nih.gov | High atom economy, reduced use of hazardous oxidants. |
| Solvent-Free Grinding | Mechanical grinding of reactants in the absence of a solvent. longdom.org | Reduced solvent waste, simplified workup, potential for high yields. |
| Biocatalysis/Microbial Synthesis | Use of enzymes or whole microorganisms. researchgate.netacs.org | Use of renewable feedstocks, mild reaction conditions, high specificity. |
Advanced Computational Modeling for Rational Design of Novel this compound-Based Materials
Advanced computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new materials and guiding their rational design. nih.govnih.gov Future research on this compound will greatly benefit from the application of these in silico techniques.
Computational studies can be used to investigate the electronic and structural properties of this compound and its derivatives. For example, DFT calculations can predict the molecule's geometry, vibrational frequencies, and electronic transitions, which are crucial for understanding its behavior in various applications, such as dyes and liquid crystals. nih.govmdpi.com By modeling how modifications to the molecular structure affect these properties, researchers can design new materials with tailored characteristics.
In the context of liquid crystals, computational modeling can predict the mesomorphic behavior of materials based on this compound. nih.govnih.gov Parameters such as molecular shape, polarizability, and intermolecular interactions can be calculated to estimate the thermal stability and temperature range of liquid crystalline phases. This predictive capability can accelerate the discovery of new liquid crystal materials for display and sensor applications.
Furthermore, computational models can be used to study the interactions of this compound with other molecules or surfaces, which is essential for designing multi-functional materials. For instance, modeling the binding of this compound to a polymer matrix or a nanoparticle surface can help in the design of stable and effective composite materials. DFT studies have also been used to investigate proton transfer mechanisms and solvent effects, which can provide insights into the reactivity and behavior of the molecule in different environments. chemrxiv.orgchemrxiv.orgresearchgate.net
| Computational Method | Predicted Properties | Application in Material Design |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO), vibrational spectra. nih.govnih.gov | Rational design of dyes, liquid crystals, and other functional materials with specific optical and electronic properties. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties. chemrxiv.org | Understanding photo-responsive behavior for applications in molecular switches and photo-active materials. |
| Molecular Dynamics (MD) Simulations | Intermolecular interactions, phase behavior, diffusion. | Predicting liquid crystal phase formation and stability; modeling interactions in composite materials. |
Bridging Fundamental Understanding with Translational Advancements in Chemical Technology
A key future direction is to translate the fundamental understanding of this compound's chemical and physical properties into tangible technological advancements. The unique combination of a photo-responsive azoxy core and functional carboxylic acid groups offers numerous opportunities for innovation.
One of the most promising areas for translational research is in the field of advanced functional materials. The ability of the azoxy group to undergo reversible cis-trans isomerization upon light irradiation makes this compound a candidate for the development of molecular switches, optical data storage systems, and light-controllable actuators. acs.org The carboxylic acid groups provide a handle for incorporating the molecule into larger structures, such as metal-organic frameworks (MOFs) or polymer networks, to create robust and processable materials.
The inherent biological activity of the azoxy functional group, as seen in various natural products, opens up avenues for applications in agriculture and medicine. nih.govacs.org Research into the nematicidal and fungicidal properties of materials incorporating this compound could lead to new, effective crop protection agents. nih.gov The discovery that key enzymes are involved in the biosynthesis of natural azoxy compounds could pave the way for biocatalytic approaches to generate novel derivatives with enhanced biological activity. acs.org
Q & A
Basic: How can the purity and structural integrity of 4,4'-azoxydibenzoic acid be validated during synthesis?
Methodological Answer:
To confirm purity and structure, employ 1H NMR spectroscopy to identify aromatic proton signals corresponding to the azoxy group and benzoic acid moieties. For example, in the oxidative dimerization of p-hydroxyazobenzoic acid (p-HABA) by nitroreductase, new peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 12.5 ppm (carboxylic acid protons) should emerge. Compare these signals with reference spectra from anaerobic controls to rule out side reactions . Additionally, monitor reaction kinetics via UV-Vis spectroscopy at 400 nm, as this compound exhibits distinct absorbance due to its conjugated azoxy group. Use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) to quantify purity (>95%) .
Basic: What experimental conditions influence the stability of this compound in aqueous solutions?
Methodological Answer:
Stability is highly dependent on aerobic/anaerobic conditions and pH. Under aerobic conditions, the compound forms via oxidative coupling of p-HABA with a rate constant of 3.0 × 10⁻² h⁻¹, while anaerobic conditions reduce this to 3.2 × 10⁻⁵ h⁻¹, effectively halting spontaneous formation . For storage, maintain pH > 6 to prevent protonation of the carboxylic acid groups, which can lead to aggregation. Use buffered solutions (e.g., phosphate buffer, pH 7.4) and store at 4°C in amber vials to minimize photodegradation .
Advanced: How can this compound be incorporated into metal-organic frameworks (MOFs) for environmental applications?
Methodological Answer:
The O− functional groups in this compound enable coordination with rare-earth metals like Praseodymium (Pr³⁺). To synthesize a Pb²⁺-selective MOF:
Dissolve this compound (0.1 mmol) and Pr(NO₃)₃·6H₂O (0.15 mmol) in DMF/water (3:1 v/v).
Heat at 120°C for 24 hrs under solvothermal conditions to form a crystalline framework.
Characterize porosity via BET analysis (surface area ~800 m²/g) and validate Pb²⁺ adsorption capacity (~220 mg/g) using ICP-MS after 24-hr exposure to 100 ppm Pb²⁺ solution .
Contrast with non-functionalized MOFs to confirm the role of azoxy groups in selective binding.
Advanced: What spectroscopic techniques resolve structural ambiguities between this compound isomers?
Methodological Answer:
Distinguish isomers (e.g., o,o' and p,p' configurations) using:
- X-ray crystallography : Resolve spatial arrangement of azoxy and carboxylic acid groups. For p,p'-isomers, expect a dihedral angle > 150° between benzene rings .
- FT-IR spectroscopy : Compare carbonyl stretching frequencies; p,p'-isomers show a single peak at ~1680 cm⁻¹, while o,o'-isomers exhibit split peaks due to steric hindrance.
- Mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 285.06 (calculated for C₁₄H₉N₂O₅⁻) with <2 ppm error .
Advanced: How does this compound participate in microbial biosynthetic pathways?
Methodological Answer:
In Entomophthora virulenta, the compound is biosynthesized via fungal oxidative coupling . To study this:
Culture the fungus in potato dextrose broth (pH 5.5) at 25°C for 7 days.
Extract metabolites with ethyl acetate and analyze via LC-MS/MS.
Identify intermediates like p-HABA using a Q-TOF mass spectrometer (negative ion mode, m/z 179.03 [M-H]⁻).
Confirm enzymatic activity by incubating fungal lysates with p-HABA and NADPH; monitor azoxy formation via UV-Vis at 400 nm . Compare with bacterial pathways (e.g., Bacillus subtilis) to assess evolutionary divergence .
Basic: What are the key safety considerations when handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, which can cause irritation .
- Ventilation : Use fume hoods for weighing and synthesis due to potential dust inhalation risks .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal. For solid waste, incinerate at >800°C to degrade azoxy groups .
Advanced: How can computational methods predict the reactivity of this compound in supramolecular systems?
Methodological Answer:
Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:
Electrostatic potential surfaces : Identify electron-rich regions (azoxy N-O group) for hydrogen bonding.
Frontier molecular orbitals (FMOs) : Predict charge-transfer interactions in MOFs or host-guest systems. The HOMO-LUMO gap (~4.1 eV) indicates moderate reactivity .
Molecular dynamics (MD) simulations : Model self-assembly in aqueous solutions (AMBER force field) to optimize solvent conditions for crystallization .
Advanced: What strategies mitigate contradictions in kinetic data during this compound synthesis?
Methodological Answer:
Address discrepancies (e.g., variable rate constants) via:
- Control experiments : Exclude ambient oxygen by conducting reactions in a glovebox (<1 ppm O₂) .
- Internal standards : Add deuterated benzoic acid to NMR samples for signal normalization.
- Statistical validation : Use ANOVA to compare triplicate runs and identify outliers. For example, aerobic rate constants should cluster within ±5% of 3.0 × 10⁻² h⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
